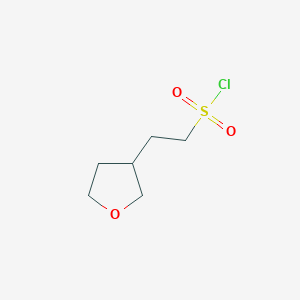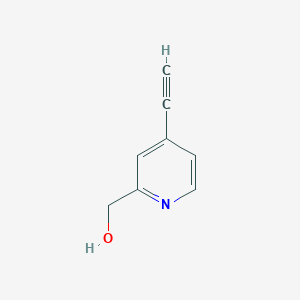
5-amino-2-methylbenzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-2-methylbenzohydrazide (5-AMBH) is an organic compound with a wide range of applications in the scientific research field. It is a white crystalline solid that is soluble in water and polar organic solvents. 5-AMBH is most commonly used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a substrate in biochemical studies. This compound is also used in the synthesis of various drugs and pharmaceuticals, as well as in the preparation of polymers and other materials.
科学研究应用
5-amino-2-methylbenzohydrazide is used in a wide range of scientific research applications. It is used as a reagent in organic synthesis to prepare various compounds, including drugs and pharmaceuticals. It is also used as a catalyst in organic reactions, as a substrate in biochemical studies, and as a component in the preparation of polymers and other materials. This compound is also used in the synthesis of amino acids, peptides, and other biologically active molecules.
作用机制
5-amino-2-methylbenzohydrazide is an organic compound that acts as a catalyst in organic reactions. It is a nucleophile that is capable of forming strong bonds with electrophiles. This allows it to facilitate the formation of new bonds between molecules, as well as the breaking of existing bonds. This compound also acts as a substrate in biochemical studies, allowing for the study of the interaction between molecules and enzymes.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In laboratory studies, it has been found to inhibit the growth of certain bacteria and fungi, as well as to inhibit the activity of certain enzymes. It has also been found to have anti-inflammatory, anti-oxidant, and anti-cancer effects. In addition, this compound has been found to have the potential to be used as a therapeutic agent for the treatment of various diseases, including diabetes, cardiovascular diseases, and certain types of cancer.
实验室实验的优点和局限性
The use of 5-amino-2-methylbenzohydrazide in laboratory experiments has several advantages. It is a relatively inexpensive and readily available reagent, and it is also easy to handle and store. In addition, it is a versatile reagent that can be used in a wide range of organic synthesis and biochemical experiments. However, there are some limitations to the use of this compound in laboratory experiments. It is a strong nucleophile, and it can react with other compounds, leading to the formation of unwanted byproducts. In addition, it is a strong base, and it can cause the pH of solutions to become too alkaline.
未来方向
There are a number of potential future directions for the use of 5-amino-2-methylbenzohydrazide in scientific research. One potential direction is to further explore its potential as a therapeutic agent for the treatment of various diseases. In addition, this compound could be used to develop new catalysts for organic reactions, as well as new materials and polymers. Finally, this compound could be used to develop new methods for the synthesis of various compounds, including drugs and pharmaceuticals.
合成方法
5-amino-2-methylbenzohydrazide is synthesized through a two-step process. The first step involves the reaction of 2-methoxybenzaldehyde with hydrazine hydrate in the presence of an acid catalyst. This reaction produces this compound hydrochloride. The second step involves the conversion of this compound hydrochloride to the free base form of this compound. This is accomplished by treating the hydrochloride salt with a base such as sodium hydroxide or potassium hydroxide.
属性
IUPAC Name |
5-amino-2-methylbenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-5-2-3-6(9)4-7(5)8(12)11-10/h2-4H,9-10H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMEQFLCHNULQTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(hydrazinesulfonyl)thiophen-2-yl]acetic acid](/img/structure/B6617758.png)
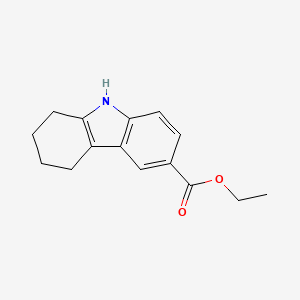
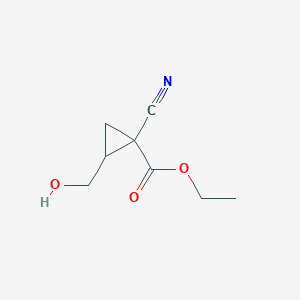
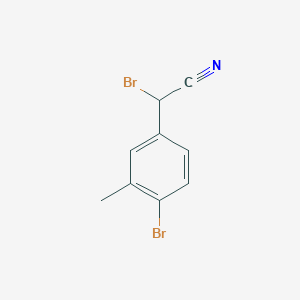

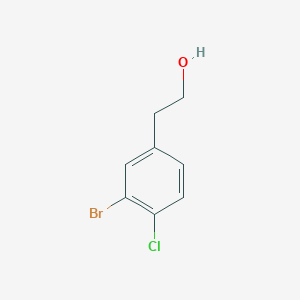





![2-azaspiro[4.4]nonane-1,3,6-trione](/img/structure/B6617842.png)
